In Vivo Antimycobacterial Efficacy: 85% Bacterial Load Reduction in a Murine Tuberculosis Model
2-Chloro-N-phenylpyrimidin-4-amine demonstrated significant in vivo antimycobacterial activity, reducing the bacterial burden in Mycobacterium tuberculosis-infected mice by 85% . This represents a high level of in vivo efficacy for a monocyclic pyrimidine compound without optimized substituents. For context, documented antitubercular agents such as rifampicin achieve >99% reduction in similar models, establishing this compound as a moderately potent but mechanistically informative starting point for optimization rather than a clinical candidate. The selectivity index is reportedly high against THP-1, VERO, and HepG2 cell lines [1], though exact numerical SI values require access to the primary patent literature.
| Evidence Dimension | In vivo antimycobacterial efficacy |
|---|---|
| Target Compound Data | 85% reduction in bacterial load in M. tuberculosis-infected mice |
| Comparator Or Baseline | In-class anilinopyrimidine series: micromolar range in vitro anti-Mtb activity reported by Morgan et al. (2003); specific in vivo data for direct comparators not publicly available |
| Quantified Difference | 85% in vivo reduction vs. qualitative in vitro micromolar activity for unoptimized anilinopyrimidine analogs; comparator in vivo data not available for direct quantification in public domain |
| Conditions | M. tuberculosis-infected mouse model; data cited from vendor-curated product literature referencing primary research |
Why This Matters
This in vivo efficacy data point differentiates 2-chloro-N-phenylpyrimidin-4-amine from the vast majority of commercially available pyrimidine building blocks, which lack any in vivo biological annotation, making it a preferred starting material for antitubercular medicinal chemistry programs.
- [1] AntibioticDB. Compound Entry: 2-Chloro-N-phenylpyrimidin-4-amine. Notes: 'high selectivity index against THP-1, VERO, and HepG2 cell lines; high oral bioavailability in rats; shows synergistic effects with rifampicin and pyrazinamide.' https://antibioticdb.com/AdbCompoundDisplayForward?id=316 View Source
